N-Allyldihydronorlysergol
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Overview
Description
N-Allyldihydronorlysergol is a chemical compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyldihydronorlysergol typically involves the alkylation of dihydronorlysergol with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-Allyldihydronorlysergol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Allyl halides with bases like potassium carbonate or sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Investigated for its potential effects on biological systems, including receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Allyldihydronorlysergol involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
N-Allyldihydronorlysergol can be compared with other ergoline derivatives, such as:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness: this compound is unique due to its specific allyl substitution, which can influence its chemical reactivity and biological activity compared to other ergoline derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C18H22N2O/c1-2-6-20-10-12(11-21)7-15-14-4-3-5-16-18(14)13(9-19-16)8-17(15)20/h2-5,9,12,15,17,19,21H,1,6-8,10-11H2/t12-,15-,17-/m1/s1 |
InChI Key |
JCVMBYRYZVZQJY-SRCQZFHVSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO |
Origin of Product |
United States |
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